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molecular formula C19H15NO2 B8280564 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

Cat. No. B8280564
M. Wt: 289.3 g/mol
InChI Key: BVBSOPCECAEBIX-UHFFFAOYSA-N
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Patent
US04962203

Procedure details

A solution of 3-hydroxybenzaldehyde (25 g) and quinaldine (28 ml) in acetic anhydride (150 ml) was heated overnight at 130° cooled and evaporated in vacuo. Purification of the residue by flash chromatography using 35% ether in hexane to 45% ether in hexane afforded the title quinoline compound after recrystallization from ether/hexane, m.p. 86-87°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[N:10]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:11]=1[CH3:12].[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[C:21]([O:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:12][C:11]2[CH:13]=[CH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:10]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
28 mL
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=CC1)C=CC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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